molecular formula C9H7FO4 B1343704 3-Fluoro-5-(methoxycarbonyl)benzoic acid CAS No. 660416-36-4

3-Fluoro-5-(methoxycarbonyl)benzoic acid

Cat. No. B1343704
M. Wt: 198.15 g/mol
InChI Key: SFUQWJIUIYAPDJ-UHFFFAOYSA-N
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Description

3-Fluoro-5-(methoxycarbonyl)benzoic acid is a chemical compound with the molecular weight of 198.15 . It is used as an intermediate in organic synthesis and pharmaceutical intermediates .


Molecular Structure Analysis

The IUPAC name of this compound is 3-fluoro-5-(methoxycarbonyl)benzoic acid. The InChI code is 1S/C9H7FO4/c1-14-9(13)6-2-5(8(11)12)3-7(10)4-6/h2-4H,1H3,(H,11,12) and the InChI key is SFUQWJIUIYAPDJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Fluoro-5-(methoxycarbonyl)benzoic acid is a solid at room temperature . It should be stored in a sealed container in a dry room . The melting point is 138-142°C .

Scientific Research Applications

  • “3-Fluoro-5-(methoxycarbonyl)benzoic acid” is a chemical compound with the CAS Number: 660416-36-4 . It has a molecular weight of 198.15 .
  • It is a solid substance stored in dry, room temperature conditions .
  • This compound is slightly soluble in water .
  • It is used as a pharmaceutical intermediate . This means it is used in the production of pharmaceuticals, but the specific applications and procedures can vary widely depending on the particular drug being produced.
  • Fluorobiphenylcyclohexenes and Difluoroterphenyls Synthesis : Fluorinated benzoic acid derivatives, such as 3-Fluorophenylboronic acid, have been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings .

  • Leukotriene B4 Receptor Agonists Synthesis : They have also been used in the synthesis of o-phenylphenols as potent leukotriene B4 receptor agonists .

  • Active Pharmaceutical Ingredient (API) Synthesis : 3-Fluoro-5-(trifluoromethyl)benzoic acid, a similar compound, is employed in the synthesis of active pharmaceutical ingredient (APIs) due to the excellent lipophilicity and binding affinity provided by the fluorinated substituents .

  • Alzheimer’s Disease Treatment : 3-Fluoro-4-methoxybenzoic acid, another similar compound, can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease .

  • Fluorobiphenylcyclohexenes and Difluoroterphenyls Synthesis : Fluorinated benzoic acid derivatives, such as 3-Fluorophenylboronic acid, have been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings .

  • Leukotriene B4 Receptor Agonists Synthesis : They have also been used in the synthesis of o-phenylphenols as potent leukotriene B4 receptor agonists .

  • Active Pharmaceutical Ingredient (API) Synthesis : 3-Fluoro-5-(trifluoromethyl)benzoic acid, a similar compound, is employed in the synthesis of active pharmaceutical ingredient (APIs) due to the excellent lipophilicity and binding affinity provided by the fluorinated substituents .

  • Alzheimer’s Disease Treatment : 3-Fluoro-4-methoxybenzoic acid, another similar compound, can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease .

Safety And Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-fluoro-5-methoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO4/c1-14-9(13)6-2-5(8(11)12)3-7(10)4-6/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFUQWJIUIYAPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646574
Record name 3-Fluoro-5-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-(methoxycarbonyl)benzoic acid

CAS RN

660416-36-4
Record name 3-Fluoro-5-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-5-(methoxycarbonyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 5-fluoro-isophthalic acid dimethyl ester (1.7 g, 8.0 mmol) in methanol (41 ml) was treated with 1.0 N sodium hydroxide (7.2 ml, 7.2 mmol). The reaction was left stirring overnight at room temperature. After the solution was concentrated, the residue was dissolved in water and transferred to a separatory funnel. The aqueous layer was washed with dichloromethane (3 times) and then acidified with 1.0 N HCl to pH 2. Ethyl acetate was used to extract the precipitate, which was then washed with brine and dried over anhydrous sodium sulphate. After removal of solvent in vacuo, a total of 1.3 g (83%) of 5-fluoro-isophthalic acid monomethyl ester was isolated as a white solid. 1H NMR (DMSO), δ (ppm): 8.31 (t, 1H), 7.96 (m, 2H), 3.91 (s, 3H).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
41 mL
Type
solvent
Reaction Step One
Quantity
7.2 mL
Type
reactant
Reaction Step Two

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